

ITK inhibitor 6 solubility in DMSO and culture media

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Compound of Interest

Compound Name: *ITK inhibitor 6*

Cat. No.: *B15622006*

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Application Notes and Protocols: ITK Inhibitor 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase belonging to the Tec family of kinases.[1] Primarily expressed in T cells, ITK plays a significant role in T-cell receptor (TCR) signaling pathways that govern T-cell development and the differentiation of T helper cells (Th2, Th9, and Th17), which in turn control the expression of pro-inflammatory cytokines.[1] Dysregulation of ITK activity has been implicated in the pathogenesis of autoimmune diseases and various cancers, making it a compelling target for therapeutic intervention.[1]

ITK inhibitor 6, also known as compound 43, is a potent and selective inhibitor of ITK.[2] It has demonstrated significant inhibitory effects on the phosphorylation of downstream signaling molecules like PLC γ 1 and ERK1/2 and exhibits antiproliferative activities in various cell lines.[2] These application notes provide detailed information on the solubility of **ITK inhibitor 6**, protocols for its use in cell-based assays, and an overview of the signaling pathway it targets.

Physicochemical Properties and Solubility

While specific quantitative solubility data for **ITK inhibitor 6** in DMSO and culture media is not readily available in the public domain, general characteristics and solubility information for

similar kinase inhibitors can provide valuable guidance.

Solubility in DMSO:

Most kinase inhibitors exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO).[3] For similar compounds, high-concentration stock solutions can be prepared in anhydrous DMSO. For instance, PRN694, another ITK inhibitor, is soluble in DMSO at 125 mg/mL (229.92 mM), often requiring sonication and warming.[4] Another related compound, ITK inhibitor 2, shows solubility in DMSO at 110 mg/mL (252.55 mM) with the aid of sonication.[5] Based on this, it is anticipated that **ITK inhibitor 6** is readily soluble in DMSO, likely in the millimolar range.

Solubility in Culture Media:

The aqueous solubility of **ITK inhibitor 6** in cell culture media is expected to be low.[6] Working solutions are typically prepared by diluting a high-concentration DMSO stock solution into the culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for **ITK inhibitor 6** and the solubility of other relevant ITK inhibitors.

Table 1: Inhibitory Activity of **ITK Inhibitor 6**

Target	IC50 (nM)
ITK	4[2][7]
LCK	155[2][7]
BTK	133[2][7]
JAK3	320[2][7]
EGFR	2360[2][7]

Table 2: Antiproliferative Activity of **ITK Inhibitor 6** (GI50, μ M)

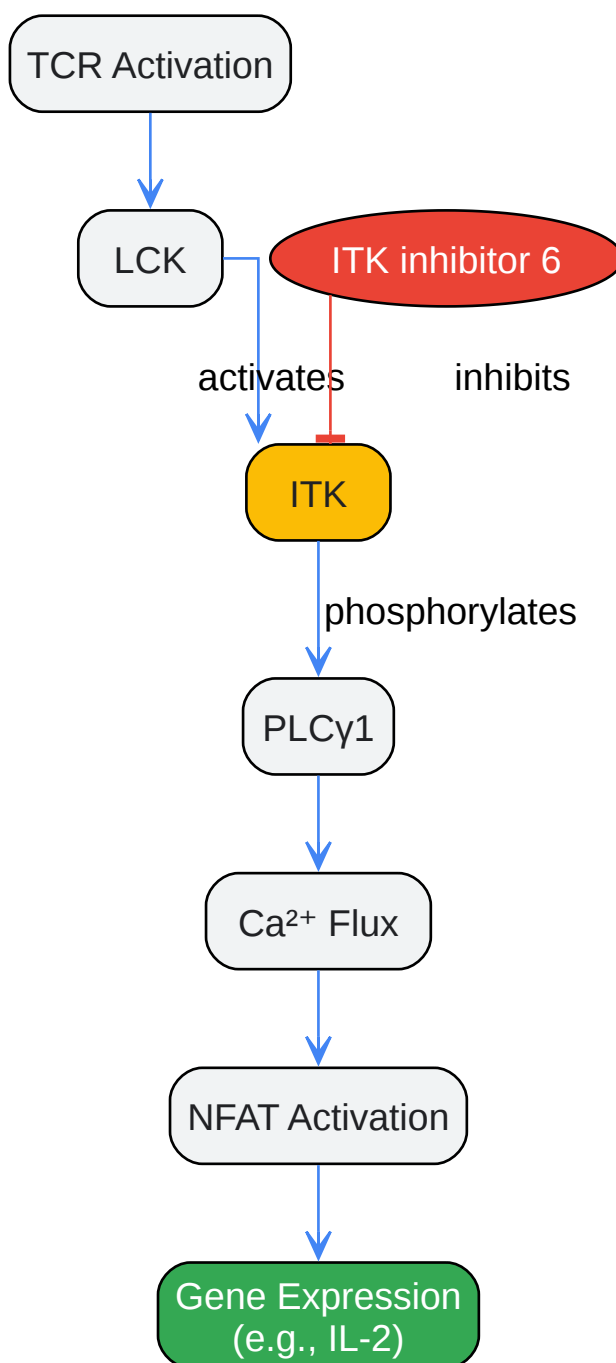
Cell Line	GI50 (μM)
Jurkat	5.1[2]
Molt-4	3.7[2]
CCRF-CEM	3.4[2]
H9	5.4[2]
HEK 293 T	19[2]

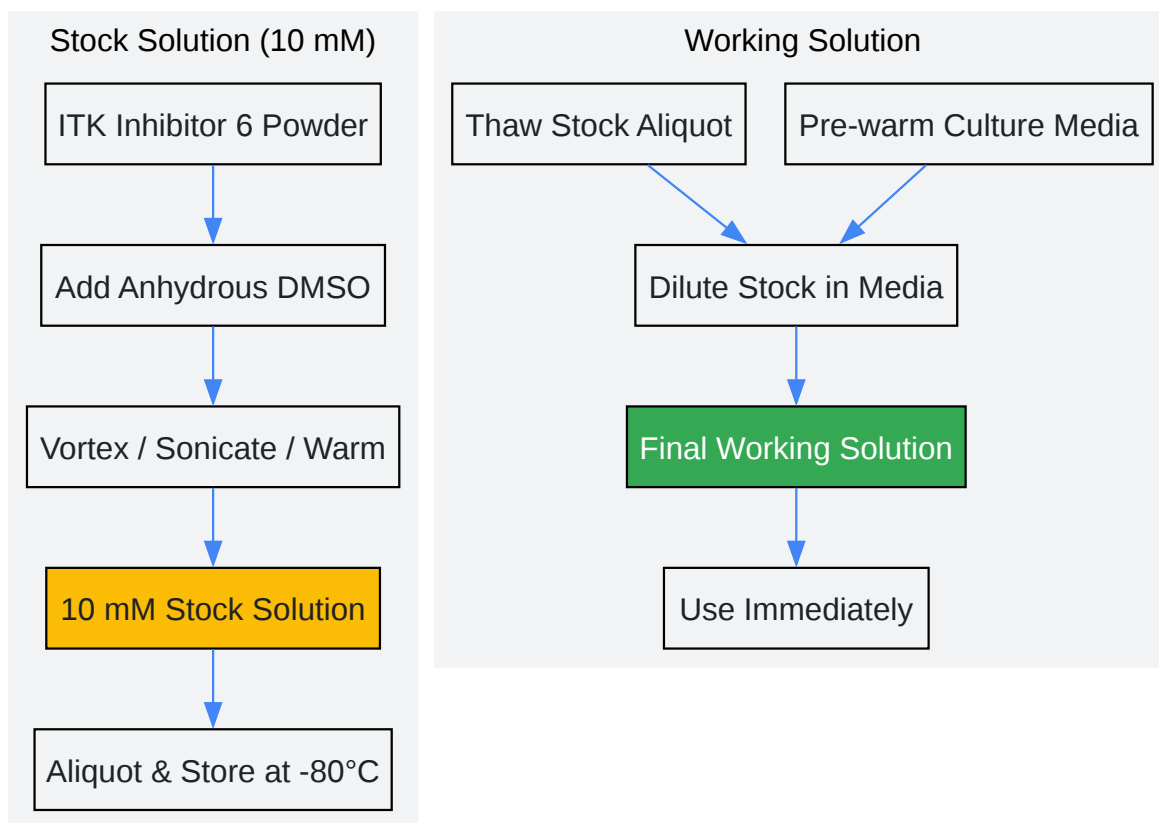
Table 3: Solubility of Other ITK Inhibitors in DMSO

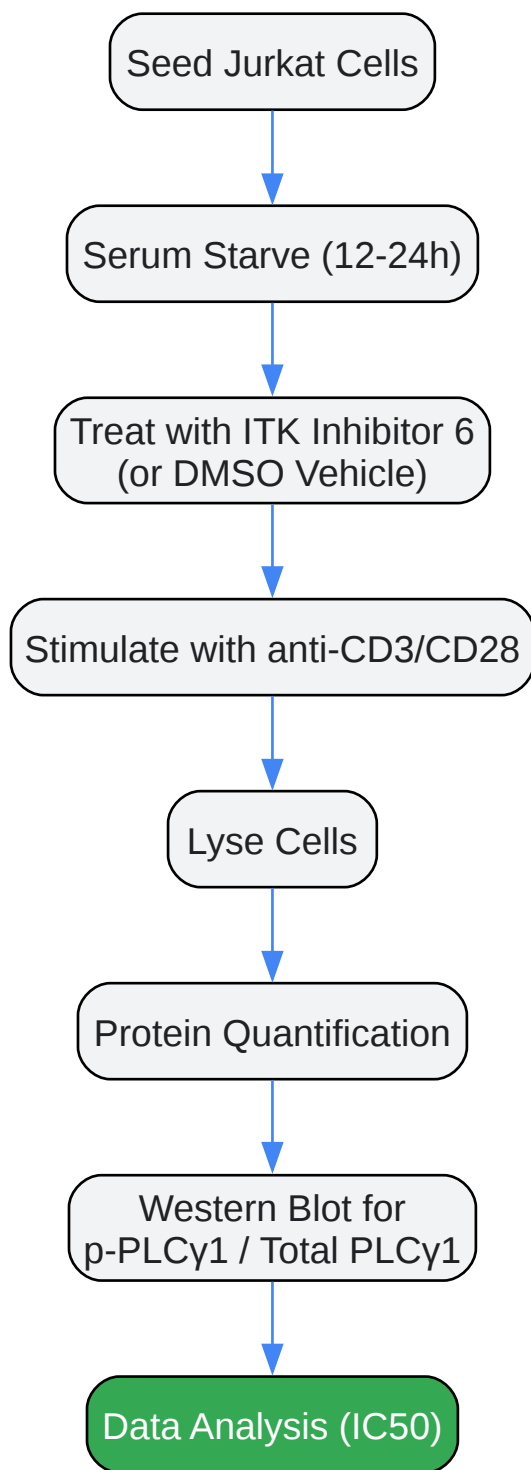
Inhibitor	Solubility in DMSO	Notes
PRN694	125 mg/mL (229.92 mM)[4]	Requires sonication and warming.[4]
ITK inhibitor 2	110 mg/mL (252.55 mM)[5]	Sonication is recommended.[5]
PI3K-IN-6	≥ 10 mM[6]	Heating to 37°C and sonication can aid dissolution.[6]

Signaling Pathway

ITK is a key component of the T-cell receptor signaling cascade. Upon TCR activation, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation and activation of downstream targets, most notably Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 generates secondary messengers that ultimately lead to calcium influx and the activation of transcription factors like NFAT, culminating in T-cell activation, proliferation, and cytokine production. **ITK inhibitor 6** exerts its effect by blocking the kinase activity of ITK, thereby inhibiting these downstream events.







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